N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide is a structurally complex compound featuring a naphthalene-1-carboxamide core linked to a 3-phenyl group substituted with a 6-methanesulfonylpyridazinyl moiety. This combination suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-29(27,28)21-13-12-20(24-25-21)16-8-4-9-17(14-16)23-22(26)19-11-5-7-15-6-2-3-10-18(15)19/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCKAZCQQINZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes .
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties of Naphthalene-1-Carboxamide Derivatives
| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|---|
| N-(3-Bromophenyl)naphthalene-1-carboxamide | 3-Bromo | 90 | 152 | 0.71 |
| N-(4-Bromophenyl)naphthalene-1-carboxamide | 4-Bromo | 84 | 195 | 0.72 |
| N-[3-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide | 3-Trifluoromethyl | 78 | 148 | 0.87 |
| Target Compound | 6-Methanesulfonylpyridazinyl | N/A | N/A | N/A |
Key Observations:
- Electron-Withdrawing Groups (EWGs): Bromine (halogen) and trifluoromethyl (CF₃) groups are moderate EWGs, whereas methanesulfonyl (CH₃SO₂) is a stronger EWG. This difference may enhance the target compound’s solubility in polar solvents compared to brominated analogs .
- Melting Points: Brominated derivatives exhibit higher melting points (152–195°C) than trifluoromethylated analogs (148–193°C), likely due to stronger intermolecular halogen bonding. The target compound’s methanesulfonyl group may further increase melting points due to enhanced dipole-dipole interactions.
- Synthetic Yields: Brominated derivatives (84–90% yield) are synthesized more efficiently than trifluoromethylated analogs (68–78%), suggesting that introducing bulkier EWGs like methanesulfonylpyridazinyl may require optimized reaction conditions .
Structural and Conformational Differences
Single-crystal X-ray studies of 1-[3-(naphthalen-1-yl)phenyl]naphthalene (a related biphenyl-naphthalene structure) reveal near-planar geometries with mixed syn/anti configurations.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 370.44 g/mol. Its structure includes a naphthalene core substituted with a carboxamide group and a methanesulfonylpyridazine moiety, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and cleaving PARP (Poly (ADP-ribose) polymerase), leading to DNA fragmentation .
- Signal Transduction Pathways : The compound may affect key signaling pathways, such as the Wnt signaling pathway, which is crucial in cancer progression. Inhibitors targeting this pathway have been explored for their therapeutic potential .
- Cell Cycle Arrest : Compounds with similar structures have demonstrated the ability to halt cell cycle progression, particularly in cancer cells, thereby inhibiting tumor growth.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Colorectal Cancer Models : A derivative with structural similarities demonstrated an EC50 value of 270 nM against human colorectal DLD-1 cells, indicating potent anti-cancer activity .
In Vivo Studies
In vivo efficacy has also been assessed using xenograft models. For example, compounds structurally related to this compound showed significant tumor growth inhibition in mouse models at doses around 50 mg/kg, suggesting promising therapeutic potential .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Apoptosis Induction : In a study focusing on apoptosis inducers, compounds similar to this compound were noted for their ability to induce DNA laddering and PARP cleavage, hallmark indicators of apoptosis .
- Wnt Pathway Modulation : Research into small-molecule inhibitors targeting Notum, a negative regulator of the Wnt pathway, indicates that modifications to similar structures can restore Wnt signaling in cancer cells, enhancing therapeutic strategies against tumors reliant on this pathway .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling naphthalene-1-carboxylic acid derivatives with substituted phenylamines. Key steps include:
- Use of coupling agents like DCC or EDC to form the carboxamide bond (common in naphthalene carboxamide synthesis) .
- Introduction of the methanesulfonylpyridazine moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Optimization of solvent polarity (e.g., DMF or THF) and pH to enhance yield (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (1H/13C) to confirm substituent positions and amide bond formation. For example, the naphthalene aromatic protons appear as a multiplet at δ 7.5–8.3 ppm .
- HPLC-MS to assess purity and molecular weight (e.g., expected [M+H]+ ion at m/z ~460 for C24H18N3O3S) .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, critical for understanding steric effects in binding studies .
Q. What preliminary biological assays are used to screen this compound’s activity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting kinases or proteases, given the sulfonamide and carboxamide groups’ affinity for ATP-binding pockets .
- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., IC50 values in HepG2 or MCF-7 cells) to identify therapeutic potential .
Advanced Research Questions
Q. How do steric and electronic modifications of the pyridazine ring influence structure-activity relationships (SAR) in receptor binding?
- Methodological Answer : SAR studies involve:
- Systematic substitution of the pyridazine ring (e.g., replacing methanesulfonyl with trifluoromethyl) to modulate electron-withdrawing effects.
- Docking simulations (AutoDock Vina) to predict binding affinities to targets like G-protein-coupled receptors (GPCRs). For example, methanesulfonyl groups enhance hydrogen bonding with Ser/Thr residues in kinase domains .
- Pharmacophore mapping to identify critical moieties (e.g., naphthalene’s hydrophobic interactions vs. carboxamide’s hydrogen bonding) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization?
- Methodological Answer : Contradictions arise from dynamic processes like restricted rotation in carboxamides. Approaches include:
- Variable-temperature NMR to observe coalescence of split peaks, confirming rotational barriers (e.g., ΔG‡ > 80 kJ/mol for amide bond rotation) .
- 2D-COSY and NOESY to differentiate between diastereotopic protons and conformational isomers .
Q. How can computational models predict metabolic stability and toxicity of this compound?
- Methodological Answer :
- In silico ADMET prediction (e.g., SwissADME) to estimate metabolic sites (e.g., sulfonamide oxidation by CYP3A4) and toxicity alerts (e.g., Ames test mutagenicity risk) .
- MD simulations (GROMACS) to assess membrane permeability (logP ~3.5) and blood-brain barrier penetration potential .
Research Design Considerations
Q. What experimental controls are critical in assessing off-target effects in enzyme inhibition studies?
- Methodological Answer :
- Use isoform-specific inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) to benchmark selectivity .
- Include scrambled substrate controls in fluorescence assays to exclude non-specific quenching by the compound .
Q. How are stability and storage conditions optimized for long-term experimental use?
- Methodological Answer :
- Lyophilization under inert gas (Ar) to prevent hydrolysis of the carboxamide bond.
- Storage at -20°C in desiccated, amber vials to avoid photodegradation (validated by stability-indicating HPLC over 6 months) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
- Methodological Answer : Discrepancies may stem from:
- Cell line variability (e.g., differing expression levels of target receptors in HeLa vs. HEK293 cells). Validate using isogenic cell lines .
- Assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols per NIH Assay Guidance Manual .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
